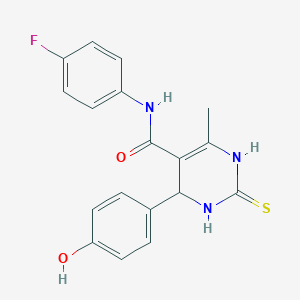

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Overview

Description

The compound N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine-carboxamide class, characterized by a sulfur-substituted pyrimidine core. Its structure features:

- A 4-fluorophenyl group at the N-position, enhancing lipophilicity and metabolic stability.

- A 4-hydroxyphenyl substituent at position 4, contributing polarity and hydrogen-bonding capacity.

- A methyl group at position 6 and a thiocarbonyl group at position 2, common motifs in bioactive pyrimidines.

This compound is hypothesized to exhibit biological activity influenced by its substituents, particularly the hydroxyl group, which distinguishes it from halogenated analogs .

Biological Activity

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.

Structure

The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and hydroxyphenyl groups enhances its interaction with biological targets.

Molecular Formula

- Molecular Formula : C18H17F N2O2S

- Molecular Weight : 357.09 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Not specified |

| Log P (octanol-water) | Not specified |

Antiviral Activity

Recent studies have explored the compound's activity against HIV-1 integrase. It was found that derivatives of this compound inhibit the strand transfer reaction of the integrase enzyme in vitro. The most active derivative demonstrated an IC50 value of 0.65 µM , indicating significant inhibitory potential against HIV-1 integrase .

Antioxidant Activity

In addition to antiviral properties, the compound has been evaluated for antioxidant activity. Certain derivatives have shown promising results in reducing oxidative stress without exhibiting cytotoxic effects in MTT assays. This suggests potential applications in preventing oxidative damage in biological systems .

Cytotoxicity Assessment

While some derivatives exhibited antiviral and antioxidant activities, they did not show significant inhibition of HIV-1 or HIV-2 in cell culture assays below their cytotoxic concentrations. This indicates a need for further optimization to enhance efficacy while minimizing toxicity .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of tetrahydropyrimidine carboxamides, including this compound. The evaluation involved assessing their inhibitory effects on HIV integrase and antioxidant properties .

In Silico Studies

Docking studies were performed to understand the binding interactions between the compound and the HIV integrase enzyme. These studies provided insights into how structural modifications could enhance inhibitory activity .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. A recent investigation highlighted that modifications to the tetrahydropyrimidine structure could enhance its antimicrobial potency .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. The tetrahydropyrimidine derivatives have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in conditions such as Alzheimer’s disease .

Material Science

Polymer Synthesis

The compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology Applications

In nanotechnology, this compound has been utilized in the development of nanocarriers for drug delivery systems. Its unique chemical structure allows for effective encapsulation of therapeutic agents, enhancing their bioavailability and targeting efficiency .

Biological Research

Cell Signaling Pathways

Studies have explored the impact of this compound on various cell signaling pathways. It has been found to modulate pathways involved in inflammation and cell survival, suggesting potential applications in treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of MCF-7 cell proliferation by 75% at 10 µM concentration. |

| Study B | Antimicrobial Properties | Effective against E. coli with an MIC of 32 µg/mL. |

| Study C | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells by 50% compared to control groups. |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes, urea/thiourea derivatives, and β-keto esters under acidic or basic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) or ethanol for improved solubility and reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) to accelerate cyclization while minimizing side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product, followed by HPLC analysis (C18 columns, acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : and NMR to verify substituent positions and hydrogen bonding (e.g., sulfanylidene S-H interactions) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

- HPLC : Retention time matching against known standards to assess purity .

Advanced Research Questions

Q. What strategies are recommended for analyzing conflicting bioactivity data across similar pyrimidine derivatives?

- Methodology :

- Cross-validation : Compare results from multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) to rule out false positives/negatives .

- Structural analysis : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., dihedral angles of fluorophenyl/hydroxyphenyl groups) that may alter binding affinity .

- Meta-analysis : Review structure-activity relationship (SAR) studies of analogous compounds to isolate critical substituents (e.g., fluorophenyl vs. chlorophenyl) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .

- Analytical tracking : Monitor degradation products via LC-MS/MS and quantify stability using kinetic modeling (e.g., Arrhenius plots for temperature-dependent decay) .

- Solid-state stability : Perform X-ray powder diffraction (XRPD) to detect polymorphic changes under stress .

Q. What advanced techniques are suitable for elucidating the hydrogen-bonding network in the crystal structure?

- Methodology :

- Single-crystal X-ray diffraction : Resolve intramolecular interactions (e.g., N–H···S or O–H···N bonds) and quantify bond lengths/angles .

- Hirshfeld surface analysis : Map close contacts and quantify contributions of hydrogen bonds (e.g., % contribution of S···H interactions) .

- DFT calculations : Optimize molecular geometry and compare with experimental data to validate intermolecular forces .

Q. How can researchers design SAR studies to optimize the bioactivity of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., trifluoromethyl) or hydroxyphenyl (e.g., methoxy) groups .

- Biological screening : Test analogs against target enzymes (e.g., dihydrofolate reductase) using enzyme inhibition assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What reaction mechanisms are proposed for key steps in the synthesis of this compound?

- Methodology :

- Cyclocondensation : Acid-catalyzed (e.g., HCl) formation of the tetrahydropyrimidine ring via enamine intermediates .

- Thiocarbonyl introduction : Use Lawesson’s reagent or PS to convert carbonyl to sulfanylidene groups, monitored by FT-IR for S=C=S stretches .

- Mechanistic validation : Isotopic labeling () or in situ NMR to track intermediate formation .

Q. Practical Guidelines

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

- Methodology :

- Storage : Keep in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Stability monitoring : Perform periodic HPLC checks to detect degradation .

Q. Which analytical methods are recommended for detecting impurities or by-products?

- Methodology :

- LC-MS : Hyphenated techniques to identify low-abundance impurities (e.g., des-methyl analogs) .

- Chiral HPLC : Resolve enantiomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H) .

- Elemental analysis : Confirm stoichiometry (C, H, N, S) to validate synthetic yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their substituent effects are summarized below:

Key Trends:

- Halogenated Phenyl Groups (F, Cl, Br, CF3) : Increase lipophilicity and metabolic stability, favoring membrane penetration and target binding .

- Hydroxyl and Methoxy Groups : Enhance solubility and hydrogen-bonding capacity but may reduce bioavailability due to polarity .

- Steric Effects : Bulky substituents (e.g., bromine, CF3) can hinder enzyme binding or improve selectivity .

Antimicrobial Activity:

- Compounds with electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring (e.g., derivatives) showed potent antimicrobial activity, likely due to enhanced interactions with bacterial enzymes .

- The target compound’s hydroxyl group may limit activity against Gram-negative bacteria (due to polarity) but improve efficacy in hydrophilic environments .

Enzyme Inhibition Potential:

- Fluorophenyl-containing analogs (e.g., ) demonstrated low binding affinity (ΔG = -8.7 to -9.0 kcal/mol) for mosquito kynurenine formamidase, suggesting fluorine’s role in stabilizing target interactions .

- The hydroxyl group in the target compound could mimic natural substrates in enzymes, enhancing competitive inhibition .

Crystallographic and Stability Data

- Packing Efficiency : Halogenated analogs (e.g., 4-bromophenyl in ) exhibit tighter crystal packing due to halogen interactions, possibly enhancing thermal stability .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(23)9-3-11/h2-9,16,23H,1H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAVWMODVKMDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.